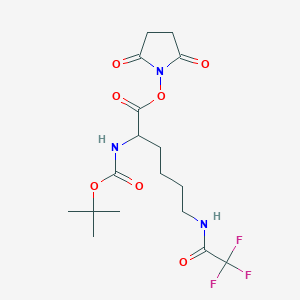
Acetic acid; iron; hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, iron, and hydrate form a compound known as iron(II) acetate tetrahydrate. This compound is a coordination polymer with the chemical formula Fe(CH3CO2)2·4H2O. It typically appears as light green crystals and is highly soluble in water . Iron(II) acetate is used in various industrial applications, including dyeing and as a mordant in the textile industry .
Preparation Methods
Iron(II) acetate can be synthesized through the reaction of iron powder with acetic acid, resulting in the evolution of hydrogen gas . The reaction is as follows: [ \text{Fe} + 2 \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{Fe}(\text{CH}_3\text{CO}_2)_2 + \text{H}_2 ]
Another method involves the reaction of scrap iron with acetic acid, producing a mixture of iron(II) and iron(III) acetates . Industrial production methods often use similar processes, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Iron(II) acetate undergoes various chemical reactions, including:
Oxidation: Iron(II) acetate can be oxidized to iron(III) acetate in the presence of an oxidizing agent.
Reduction: It can be reduced back to iron metal under specific conditions.
Substitution: The acetate ligands can be substituted with other ligands, such as pyridine or dimethylformamide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Iron(II) acetate has several scientific research applications:
Biology: Iron(II) acetate is used in studies involving iron metabolism and its role in biological systems.
Industry: Iron(II) acetate is used in the dyeing industry as a mordant and in the production of ebonized wood.
Mechanism of Action
The mechanism of action of iron(II) acetate involves its ability to donate and accept electrons, making it a versatile reagent in redox reactions. In biological systems, it can participate in iron metabolism pathways, influencing various cellular processes. The acetate ligands can also interact with other molecules, facilitating different chemical reactions .
Comparison with Similar Compounds
Iron(II) acetate can be compared with other iron acetates, such as iron(III) acetate. While both compounds have similar applications, iron(II) acetate is more commonly used due to its stability and solubility in water . Other similar compounds include:
- Chromium(III) acetate
- Ruthenium(III) acetate
- Vanadium(III) acetate
- Manganese(III) acetate
- Rhodium(III) acetate
These compounds share similar coordination structures and are used in various industrial and research applications.
Properties
Molecular Formula |
C4H10FeO5 |
|---|---|
Molecular Weight |
193.96 g/mol |
IUPAC Name |
acetic acid;iron;hydrate |
InChI |
InChI=1S/2C2H4O2.Fe.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
InChI Key |
QURQVYUQNCFEOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-22-Carboxy-1-[(2,5-dioxopyrrolidin-1-yl)oxy]-1,10,19,24-tetraoxo-3,6,12,15-tetraoxa-9,18,23-triazahentetracontan-41-oic Acid](/img/structure/B13392502.png)
![(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-methylcarbamate;2-hydroxybenzoic acid](/img/structure/B13392511.png)


![2H-Pyran-4-acetic acid, 5-carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-, [2S-(2alpha,3E,4beta)]-; (2S,3E,4S)-5-Carboxy-3-ethylidene-2-(beta-D-glucopyranosyloxy)-3,4-dihydro-2H-pyran-4-acetic acid](/img/structure/B13392528.png)
![Benzyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13392536.png)
![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B13392546.png)


![6-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B13392567.png)

![disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate](/img/structure/B13392581.png)

![(S)-N-((R)-1-(Benzo[d][1,3]dioxol-5-yl)butyl)-3,3-diethyl-2-(4-(4-methylpiperazine-1-carbonyl)phenoxy)-4-oxoazetidine-1-carboxamide](/img/structure/B13392590.png)
